molecular formula C20H24N2O4S B587740 Deacetyl Diltiazem N-Oxide CAS No. 122619-90-3

Deacetyl Diltiazem N-Oxide

Cat. No.: B587740
CAS No.: 122619-90-3
M. Wt: 388.482
InChI Key: IUGDJMNXZDLMHP-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deacetyl Diltiazem N-Oxide is a metabolite of Diltiazem, a benzothiazepine derivative known for its antihypertensive and vasodilating properties. This compound is characterized by its molecular formula C20H24N2O4S and a molecular weight of 388.48 . It is part of the Diltiazem family and is recognized for its bioactive properties .

Mechanism of Action

Target of Action

Deacetyl Diltiazem N-Oxide is a metabolite of Diltiazem , a benzothiazepine derivative with antihypertensive and vasodilating properties . Diltiazem primarily targets cardiac and vascular smooth muscle . It inhibits the calcium influx into these muscles during depolarization . Compared to other drugs, Diltiazem displays an intermediate specificity to target both the cardiac and vascular smooth muscle .

Mode of Action

The mode of action of this compound is similar to its parent compound, Diltiazem. It works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition results in vasodilation, reducing blood pressure and the workload on the heart .

Biochemical Pathways

Diltiazem is metabolized in the liver through several pathways, including deacetylation, N-demethylation, and O-demethylation . This compound is one of the metabolites produced through these metabolic pathways .

Pharmacokinetics

Diltiazem and its metabolites, including this compound, are well-absorbed and undergo first-pass metabolism after oral administration . The metabolites are detectable in plasma within 30 minutes . The terminal half-lives of the metabolites are considerably longer than that of Diltiazem . Less than 5% of the dose is excreted as unchanged Diltiazem in the urine over a 24-hour period .

Result of Action

The action of this compound results in potent vasodilation, reducing blood pressure and the workload on the heart . This makes it effective in managing cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter .

Action Environment

The action of this compound, like its parent compound Diltiazem, can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Also, individual variations in liver function can influence the metabolism and efficacy of the compound .

Biochemical Analysis

Cellular Effects

It is known that Diltiazem, the parent compound of Deacetyl Diltiazem N-Oxide, inhibits the influx of calcium into cardiac and vascular smooth muscle during depolarization . This suggests that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

This compound is involved in metabolic pathways within the body. It is a metabolite of Diltiazem, which is metabolized in the liver by several pathways, including deacetylation, N-demethylation, and O-demethylation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deacetyl Diltiazem N-Oxide typically involves the oxidation of Deacetyl Diltiazem. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for the validation of the product .

Chemical Reactions Analysis

Types of Reactions: Deacetyl Diltiazem N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-22(2,25)13-12-21-16-6-4-5-7-17(16)27-19(18(23)20(21)24)14-8-10-15(26-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGDJMNXZDLMHP-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747423
Record name 2-[(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N,N-dimethylethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122619-90-3
Record name 2-[(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N,N-dimethylethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deacetyl Diltiazem N-Oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JR44YR7QC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.